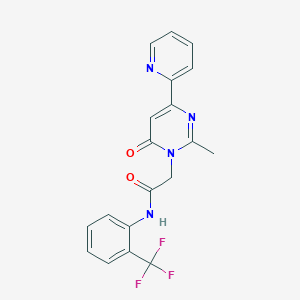
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications, drawing on diverse research findings and case studies.
- Molecular Formula: C24H20N4O
- Molecular Weight: 412.4 g/mol
- CAS Number: 1251570-79-2
- Structure: The compound features a pyrimidine core substituted with a pyridine moiety and a trifluoromethyl phenyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine and pyridine derivatives. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which is crucial for subsequent biological testing .
Anticancer Activity
Research indicates that derivatives of pyrimidine, including the target compound, exhibit significant anticancer properties. A study evaluating various pyrimidine derivatives demonstrated that certain compounds effectively inhibited cancer cell proliferation with IC50 values ranging from 45 to 60 μM. The mechanism is believed to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promise in modulating inflammatory responses. In vitro studies using cell lines exposed to pro-inflammatory cytokines revealed that the compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Antifibrotic Properties
Recent investigations have highlighted the antifibrotic effects of similar pyrimidine derivatives. The compound was tested in models of hepatic fibrosis, where it demonstrated a capacity to inhibit collagen deposition and reduce the expression of fibrogenic markers such as COL1A1. This activity was quantified using hydroxyproline assays and ELISA methods, confirming its potential as a therapeutic agent in fibrotic diseases .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various pyrimidine derivatives, including our target compound, against human cancer cell lines. The results indicated that the compound induced significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, with mechanisms involving cell cycle arrest at the G1 phase and apoptosis induction .
Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in nitric oxide production and downregulation of COX-2 expression. These findings support its potential use as an anti-inflammatory agent in conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Data Summary
| Biological Activity | Assay Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MTT Assay | 45 - 60 | Apoptosis induction |
| Anti-inflammatory | ELISA | N/A | Cytokine inhibition |
| Antifibrotic | Hydroxyproline Assay | N/A | Collagen inhibition |
Properties
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c1-12-24-16(15-8-4-5-9-23-15)10-18(28)26(12)11-17(27)25-14-7-3-2-6-13(14)19(20,21)22/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYOUJSOGKKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














